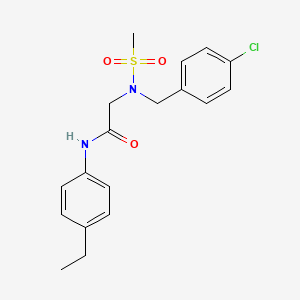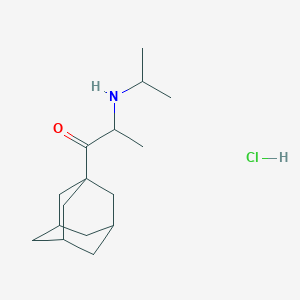![molecular formula C24H33N3 B5220684 1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5220684.png)
1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine, also known as MPPP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. Studies have shown that this compound acts as a partial agonist at dopamine D2 receptors, which are known to be involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems in the brain, the reduction of inflammation and oxidative stress, and the promotion of neuroplasticity and neurogenesis. These effects may contribute to the compound's potential therapeutic benefits in the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine in laboratory experiments is its well-characterized pharmacological profile, which allows researchers to study its effects on specific neurotransmitter systems and biological pathways. However, one limitation of using this compound is its potential for abuse and dependence, which may make it difficult to conduct studies in human subjects.
Orientations Futures
There are several future directions for research on 1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine, including the development of more selective and potent analogs, the exploration of its potential applications in the treatment of other neurological and psychiatric disorders, and the investigation of its underlying mechanisms of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects, and to identify any potential side effects or adverse reactions associated with its use.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine involves the reaction of 1-(4-methylphenyl)piperazine with 1-(2-phenylethyl)-4-piperidone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Applications De Recherche Scientifique
1-(4-methylphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine has been the subject of numerous studies aimed at exploring its potential applications in the field of medicinal chemistry. One area of research has focused on the compound's antipsychotic properties, with studies showing that this compound can effectively reduce symptoms of schizophrenia and other psychotic disorders.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3/c1-21-7-9-23(10-8-21)26-17-19-27(20-18-26)24-12-15-25(16-13-24)14-11-22-5-3-2-4-6-22/h2-10,24H,11-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJMZQRVIODIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5220601.png)
![1-[2-(4-allyl-2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5220616.png)
![1-[3-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B5220624.png)



![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)
![methyl 4,5-dimethyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5220649.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5220661.png)
![1-(4-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220667.png)


![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)